2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde
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Overview
Description
This compound is a pyrrole derivative with the molecular formula C17H20N2O4S and a molecular weight of 348.42 . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of similar pyrrole derivatives has been reported in the literature. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions, a phenyl group at the 1 position, and a carbaldehyde group at the 3 position . The phenyl group is further substituted with a morpholine-4-sulfonyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 211.69° C, a predicted boiling point of 560.1° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .Scientific Research Applications
Molecular Rearrangements and Synthetic Applications
Research into molecular rearrangements of similar structures, such as 4‐iminomethyl‐1,2,3‐triazoles, highlights the chemical flexibility and potential for creating new compounds through the manipulation of existing ones. These processes are crucial in developing novel pharmaceuticals and materials (L'abbé et al., 1990).
Catalysis and Reaction Efficiency
The use of novel catalysts, such as [Pyridine-1-SO3H-2-COOH]Cl, in the synthesis of complex organic molecules, demonstrates the ongoing search for more efficient, less toxic, and environmentally friendly chemical processes. These advancements can lead to more sustainable production methods for various chemicals, including those related to the compound (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Enhancements in Organic Synthesis
Studies on sulfenylation of pyrroles and indoles, for instance, provide a framework for modifying chemical structures to achieve desired properties or reactivities. These modifications are pivotal in drug development and the synthesis of materials with specific characteristics (Gilow et al., 1991).
Anticancer Research
The synthesis and evaluation of novel compounds for their anticancer activity, such as sulfonohydrazide derivatives containing morpholine heterocyclic ring, indicate the potential medicinal applications of complex organic molecules. These studies are crucial in the discovery of new treatments for various types of cancer (Gaur et al., 2022).
Polysaccharide Synthesis
Research into the chemical synthesis of polysaccharides, such as the creation of synthetic polysaccharides with specific repeating units, showcases the broad applicability of organic synthesis techniques in creating materials with potential applications in biotechnology and materials science (Okada et al., 1983).
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOKYXRNWLZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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